H-His-pNA H-His-pNA
Brand Name: Vulcanchem
CAS No.: 70324-65-1
VCID: VC21539287
InChI: InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1
SMILES: C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-]
Molecular Formula: C12H13N5O3
Molecular Weight: 275.26 g/mol

H-His-pNA

CAS No.: 70324-65-1

Cat. No.: VC21539287

Molecular Formula: C12H13N5O3

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

H-His-pNA - 70324-65-1

CAS No. 70324-65-1
Molecular Formula C12H13N5O3
Molecular Weight 275.26 g/mol
IUPAC Name (2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide
Standard InChI InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1
Standard InChI Key BCUATUQRWYXUCA-NSHDSACASA-N
Isomeric SMILES C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-]
SMILES C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-]

Physical and Chemical Properties

H-His-pNA presents as a yellow solid at room temperature, a characteristic derived from its 4-nitroaniline component . The compound has limited solubility in water but dissolves effectively in DMSO, a property that influences its preparation for experimental use.

The compound is stable under normal laboratory conditions but may degrade under strongly acidic conditions, as evidenced by studies showing 4-nitroanilide substrates are unstable in highly acidic environments .

PropertyValue
Physical StateYellow solid
Molecular Weight275.26 g/mol
Molecular FormulaC₁₂H₁₃N₅O₃
SolubilityPoor in water, good in DMSO
Absorption Maximum~410 nm (for released 4-nitroaniline)
StabilityStable at room temperature, unstable in strong acid

Mechanism of Action

Enzymatic Hydrolysis

The primary mechanism of action for H-His-pNA involves enzyme-catalyzed hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline . When exposed to proteolytic enzymes such as chymotrypsin, trypsin, or elastase, the amide bond is cleaved, resulting in the release of 4-nitroaniline and free L-histidine.

This hydrolysis reaction can be represented as:

H-His-pNA + H₂O → H-His + pNA

The released 4-nitroaniline (pNA) has a distinct yellow color and strong absorption at approximately 410 nm, allowing for straightforward spectrophotometric detection and quantification .

Enzyme Interaction

The histidine portion of the molecule serves as the recognition site for specific proteases. The imidazole ring of histidine plays a critical role in these interactions, often binding to the enzyme's active site through hydrogen bonding and electrostatic interactions . The serine proteases, in particular, interact with this substrate through their catalytic triad, where a serine residue acts as a nucleophile, assisted by histidine (as a base) and aspartate (as an acid) .

Research has shown that the specificity of different proteases for H-His-pNA varies significantly, making it a useful substrate for distinguishing between different proteolytic enzymes in biochemical assays .

Synthesis and Preparation

Synthetic Routes

H-His-pNA is typically synthesized through a direct reaction between L-histidine and 4-nitroaniline . This synthetic approach involves the formation of an amide bond between the carboxylic acid group of L-histidine and the amino group of 4-nitroaniline. The synthesis follows similar principles to those used in preparing other p-nitroanilide substrates, though with specific considerations for the histidine moiety.

The general synthetic route involves:

  • Activation of the carboxylic acid group of protected L-histidine

  • Coupling with 4-nitroaniline

  • Deprotection to yield the final H-His-pNA product

Purification Methods

Purification of H-His-pNA typically involves chromatographic techniques similar to those used for peptide purification. High-performance liquid chromatography (HPLC) is commonly employed, often using C18 reverse-phase columns . The purification process must be carefully controlled to ensure the removal of synthetic byproducts and unreacted starting materials.

For research applications, the purity of H-His-pNA is critical, as impurities could interfere with enzyme activity measurements. Typically, a purity of >95% is desirable for accurate enzyme assays .

Applications in Biochemical Research

Enzyme Activity Assays

The primary application of H-His-pNA is in biochemical assays to measure the activity of various proteolytic enzymes. Its chromogenic properties make it particularly valuable for kinetic studies of enzymes such as chymotrypsin, trypsin, and elastase .

A typical enzyme activity assay using H-His-pNA follows this general protocol:

  • Preparation of H-His-pNA solution in appropriate buffer

  • Addition of the enzyme solution

  • Monitoring of the reaction progress by measuring absorbance at 410 nm

  • Calculation of enzyme activity based on the rate of 4-nitroaniline release

This approach allows for real-time monitoring of enzyme kinetics and has been widely adopted in biochemical research .

Comparative Studies with Similar Substrates

H-His-pNA belongs to a family of chromogenic substrates used in enzyme research. Comparative studies have been conducted to evaluate the specificities of different proteases toward various nitroanilide substrates. For example:

SubstrateEnzymeRelative ActivityReference
H-His-pNATrypsin100%
H-His-pNANattokinase625%
H-Gly-Pro-pNADipeptidyl peptidase IVHigh specificity
N-Succinyl-Ala-Ala-Ala-pNAElastaseHigh specificity

These comparative studies provide valuable insights into the substrate specificities of different proteases and help in the design of selective enzyme inhibitors .

Research Findings on Enzymatic Reactions

Kinetic Parameters

Studies on the enzymatic hydrolysis of H-His-pNA have yielded important kinetic parameters that characterize the interaction between the substrate and various enzymes. These parameters include the Michaelis constant (Km), which reflects the affinity of the enzyme for the substrate, and the catalytic constant (kcat), which indicates the maximum rate of product formation.

Research has shown that serine proteases hydrolyze H-His-pNA with varying efficiencies, with significant differences in both Km and kcat values . For instance, while both nattokinase and trypsin can hydrolyze H-His-pNA, studies have demonstrated that nattokinase does so at a rate approximately 6 times faster than trypsin under identical conditions .

Stereoselectivity in Enzymatic Reactions

Role in Structural and Mechanistic Studies

Insights into Enzyme Catalytic Mechanisms

Research involving H-His-pNA and similar substrates has provided significant insights into the catalytic mechanisms of proteolytic enzymes. Particularly noteworthy is the role of short strong hydrogen bonds (SSHBs) in enzyme catalysis .

Studies have demonstrated that SSHBs can enhance enzyme-substrate interactions, favoring transition state structures over ground state structures . This enhancement arises from charge redistribution and polarization effects, which are critical aspects of enzyme catalysis. The interactions between H-His-pNA and proteases likely involve similar hydrogen-bonding networks, contributing to the specificity and efficiency of the enzymatic reaction.

Future Perspectives and Applications

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